molecular formula C11H13NO3S B2413085 N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide CAS No. 314029-39-5

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide

Cat. No.: B2413085
CAS No.: 314029-39-5
M. Wt: 239.29
InChI Key: ZEIFWJOBHWTSAX-UHFFFAOYSA-N
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Description

Acetamide derivatives represent a significant class of compounds in medicinal chemistry with demonstrated potential for targeting a range of diseases. Compounds featuring the acetamide moiety have been investigated for their role in inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral agents . Furthermore, the incorporation of sulfur-based functional groups, such as sulfones or sulfides, is a well-established strategy in drug discovery, as sulfur is a key heteroatom in many FDA-approved pharmaceuticals . N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is a chemical compound that combines these two important pharmacophores—an acetamide group and a prop-2-en-1-ylsulfonyl (allylsulfonyl) group. The allylsulfonyl group may offer distinct reactivity and electronic properties compared to simpler sulfides, potentially making it a valuable intermediate in synthetic chemistry. Researchers may utilize this compound as a building block for the synthesis of more complex heterocyclic systems or as a precursor in the development of novel therapeutic agents. Its structure suggests potential applications in exploring new chemical spaces for antimicrobial, antitumor, or anti-SARS-CoV-2 activities, following research trends observed with related acetamide and sulfur-containing molecules . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-phenyl-2-prop-2-enylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-8-16(14,15)9-11(13)12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFWJOBHWTSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under anhydrous conditions. The primary amine group of N-phenylacetamide acts as a nucleophile, displacing the chloride ion from the sulfonyl chloride. The reaction follows a second-order kinetic pathway, with the general equation:

$$
\text{N-Phenylacetamide} + \text{Prop-2-en-1-ylsulfonyl chloride} \rightarrow \text{N-Phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide} + \text{HCl}
$$

To drive the reaction to completion, a base such as sodium carbonate or triethylamine is added to neutralize HCl.

Standard Procedure

  • Reagents :

    • N-Phenylacetamide (1.0 equiv)
    • Prop-2-en-1-ylsulfonyl chloride (1.1 equiv)
    • Anhydrous dichloromethane (solvent)
    • Sodium carbonate (1.5 equiv)
  • Steps :

    • Dissolve N-phenylacetamide (10 mmol) in dichloromethane (50 mL) under nitrogen.
    • Add sodium carbonate (15 mmol) and cool the mixture to 0–5°C.
    • Slowly add prop-2-en-1-ylsulfonyl chloride (11 mmol) dropwise to avoid exothermic side reactions.
    • Stir at room temperature for 12–18 hours.
    • Filter to remove salts, wash the organic layer with water (2 × 30 mL), and dry over anhydrous sodium sulfate.
    • Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
  • Yield : 75–85%.

Industrial Scalability

For large-scale production, the reaction is conducted in batch reactors with mechanical stirring to ensure homogeneity. Post-reaction, continuous liquid-liquid extraction systems improve efficiency.

Alternative Synthesis via Chloroacetamide Intermediate

Patent-Based Methodology

A patent (CN101538223A) describes using 2-chloro-N-phenylacetamide as a precursor. Prop-2-en-1-ylsulfonyl chloride reacts with the chloroacetamide in the presence of potassium hydroxide:

$$
\text{2-Chloro-N-phenylacetamide} + \text{Prop-2-en-1-ylsulfonyl chloride} \xrightarrow{\text{KOH}} \text{this compound} + \text{KCl}
$$

Optimized Protocol

  • Reagents :

    • 2-Chloro-N-phenylacetamide (1.0 equiv)
    • Prop-2-en-1-ylsulfonyl chloride (1.05 equiv)
    • Potassium hydroxide (1.2 equiv)
    • 1,4-Dioxane (solvent)
  • Steps :

    • Reflux 2-chloro-N-phenylacetamide (10 mmol) and prop-2-en-1-ylsulfonyl chloride (10.5 mmol) in 1,4-dioxane (20 mL) with KOH (12 mmol) for 1 hour.
    • Quench with ice-water, neutralize with HCl, and extract with dichloromethane (3 × 30 mL).
    • Recrystallize from ethanol/water (1:1) to obtain pure product.
  • Yield : 70–78%.

Base-Mediated Coupling in Aprotic Solvents

Role of Solvent and Base

A study on analogous sulfonamides highlights the use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Triethylamine is preferred over inorganic bases for its superior solubility in organic phases.

Procedure with Triethylamine

  • Reagents :

    • N-Phenylacetamide (1.0 equiv)
    • Prop-2-en-1-ylsulfonyl chloride (1.05 equiv)
    • Triethylamine (1.5 equiv)
    • DMF (solvent)
  • Steps :

    • Combine N-phenylacetamide (10 mmol) and triethylamine (15 mmol) in DMF (30 mL).
    • Add sulfonyl chloride (10.5 mmol) at 0°C and stir at 25°C for 6 hours.
    • Dilute with ethyl acetate (100 mL), wash with brine (3 × 50 mL), and dry over MgSO₄.
    • Purify via flash chromatography.
  • Yield : 80–88%.

Comparative Analysis of Methods

Parameter Classical Method Chloroacetamide Route Triethylamine/DMF
Reaction Time 12–18 hours 1 hour 6 hours
Yield 75–85% 70–78% 80–88%
Purification Column chromatography Recrystallization Flash chromatography
Scalability Industrial Lab-scale Pilot-scale
Byproduct Management HCl neutralization KCl removal Minimal

Mechanistic Insights and Side Reactions

Competing Pathways

  • Disubstitution : Excess sulfonyl chloride may lead to disubstituted products. Stoichiometric control and slow addition mitigate this.
  • Hydrolysis : Moisture causes sulfonyl chloride hydrolysis to sulfonic acid. Anhydrous conditions are critical.

Spectral Characterization

  • ¹H NMR : Key signals include:
    • Singlet at δ 3.84 ppm (CH₂ group).
    • Aromatic protons at δ 7.30 ppm.
    • Sulfonamide NH at δ 9.15 ppm.
  • IR : Peaks at 1681 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O).

Industrial and Environmental Considerations

Waste Management

  • HCl and KCl byproducts require neutralization before disposal.
  • Solvent recovery (dichloromethane, DMF) reduces environmental impact.

Green Chemistry Approaches

Recent efforts explore ionic liquids as solvents to eliminate volatile organic compounds, though yields remain suboptimal (60–65%).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of N-phenylacetamides, including N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide, exhibit anticonvulsant properties. In one study, several analogs were synthesized and evaluated for their efficacy against seizures using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings suggested that certain derivatives showed significant activity in these models, indicating potential for development as new antiepileptic drugs (AEDs) .

Pharmacological Investigations
The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Its polar nature, due to the presence of carbonyl and nitrogen groups, influences its solubility and absorption characteristics, which are essential for therapeutic efficacy . Studies focusing on the structure-activity relationship (SAR) of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity .

Material Science

Mechanical Properties Analysis
this compound has also been investigated for its mechanical properties through molecular simulations. Research in this area has shown correlations between the molecular structure of compounds based on prop-2-en-1-one and their mechanical properties such as Young’s modulus and shear modulus . This suggests that the compound could be utilized in developing materials with tailored mechanical characteristics.

Biological Studies

Enzyme Inhibition Potential
The compound's amide linkage may facilitate interactions with various enzyme targets, potentially leading to inhibitory effects on specific biological pathways. Understanding these interactions can provide insights into its therapeutic applications, including anti-inflammatory or anticancer activities .

Synthesis and Characterization

The synthesis of this compound typically involves reacting N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction often employs organic solvents such as dichloromethane or tetrahydrofuran, along with bases like triethylamine to neutralize byproducts . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.

StudyModelFindings
Study 1MES TestSignificant anticonvulsant activity observed in several derivatives
Study 2PTZ TestSome derivatives showed protective effects against seizures
Study 3Enzyme InhibitionPotential interactions with enzyme targets suggested

These studies underline the versatility of this compound across various scientific domains, highlighting its potential as a lead compound for further drug development and material applications.

Mechanism of Action

The mechanism of action of N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl group can also participate in hydrophobic interactions with protein surfaces, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the sulfonyl group and has different chemical properties.

    N-phenyl-2-(prop-2-en-1-yl)acetamide: Lacks the sulfonyl group, affecting its reactivity and applications.

    N-phenyl-2-(prop-2-en-1-ylsulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

Uniqueness

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features an amide group, a phenyl group, and a vinyl sulfone moiety, which are critical for its pharmacological properties. Despite limited direct research specifically on this compound, studies on related sulfonamide derivatives provide insights into its biological activity, including antimicrobial, antioxidant, and anticonvulsant properties.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

C11H13NO2S\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2\text{S}

This structure consists of:

  • Amide Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Phenyl Group : Imparts lipophilicity, enhancing membrane permeability.
  • Vinyl Sulfone Group : Known for its electrophilic nature, which may facilitate interactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various acetamidosulfonamide derivatives for their antimicrobial efficacy and found that many displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity .

Antioxidant Activity

Antioxidant properties have been noted in related sulfonamide compounds. A series of acetamidosulfonamide derivatives were tested for their radical scavenging abilities and superoxide dismutase (SOD) activities. The results indicated that certain derivatives exhibited strong antioxidant effects, with some achieving high correlation coefficients in quantitative structure-activity relationship (QSAR) models. This suggests that modifications to the sulfonamide structure can lead to enhanced antioxidant capabilities .

Anticonvulsant Activity

N-phenyl derivatives have been explored for anticonvulsant activity. In a study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated effectiveness in animal models of epilepsy. The results showed that specific substitutions on the phenyl ring significantly influenced anticonvulsant potency. Notably, the introduction of fluorine atoms was found to enhance biological activity by improving metabolic stability and CNS distribution .

Research Findings and Case Studies

Compound Activity IC50 (µM) Notes
This compoundAntimicrobialTBDStructure similar to effective sulfonamides
Acetamidosulfonamide 15Antioxidant (RSA)0.5105Best radical scavenging activity observed
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantTBDEffective in MES model

Case Study: Antimicrobial Efficacy

A case study involving a series of new sulfonamide derivatives demonstrated that compounds with specific electron-withdrawing groups showed enhanced antibacterial activity compared to standard antibiotics. This suggests that this compound may possess similar or superior antimicrobial properties due to its structural characteristics .

Case Study: Antioxidant Properties

In another study focusing on antioxidant activities, it was found that modifications to the acetamidosulfonamide structure could lead to significant improvements in radical scavenging capabilities. The QSAR analysis indicated promising pathways for designing new derivatives with enhanced antioxidant potential .

Q & A

Q. What synthetic methodologies are commonly employed for N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide derivatives?

The synthesis typically involves alkylation reactions using chloro-substituted intermediates. For example, derivatives are synthesized via nucleophilic substitution between amines (e.g., 3-chloroaniline or 3-trifluoromethylaniline) and alkylating agents like 2-chloro-1-(3-chlorophenyl)ethanone. Reaction conditions (solvent, temperature, and catalyst) are optimized to improve yields and purity, as described in studies producing anticonvulsant analogs .

Q. How is the anticonvulsant activity of these compounds initially screened?

Primary screening uses rodent models:

  • Maximal Electroshock (MES) Test : Evaluates protection against tonic-clonic seizures via corneal electrodes.
  • Subcutaneous Pentylenetetrazol (scPTZ) Test : Assesses efficacy against chemically induced seizures. Acute neurotoxicity is measured via rotorod tests to determine therapeutic indices (TD50/ED50) .

Q. What structural features correlate with anticonvulsant efficacy?

  • Substituent Effects : 3-Trifluoromethylphenyl derivatives show higher MES activity than 3-chlorophenyl analogs, likely due to enhanced lipophilicity and CNS penetration .
  • Core Modifications : Replacing pyrrolidine-2,5-dione rings with linear amide bonds retains activity, suggesting flexibility in the pharmacophore design .

Advanced Research Questions

Q. How do advanced epilepsy models (e.g., 6-Hz psychomotor seizure test) refine compound evaluation?

The 6-Hz model, which mimics therapy-resistant epilepsy, identifies compounds with unique mechanisms. For example, derivatives like compound 20 (ED50 = 30 mg/kg) showed activity in both MES and 6-Hz tests, suggesting dual efficacy against generalized and partial seizures .

Q. What in vitro assays validate target engagement for these acetamides?

  • Voltage-Sensitive Sodium Channel (VSSC) Binding : Compound 20 binds to site 2 of neuronal VSSCs (Ki = 45 µM), linking its activity to sodium current modulation .
  • Metabolic Stability : Microsomal assays (e.g., liver CYP450 profiling) assess pharmacokinetic properties for lead optimization .

Q. How do crystallographic studies inform structural optimization?

X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonding and C–H⋯π stacking) that stabilize crystal packing. These interactions guide solubility and stability improvements. For example, sulfonyl group orientation impacts molecular conformation and bioavailability .

Methodological Recommendations

  • SAR Studies : Use halogenated or fluorinated substituents to enhance lipophilicity and blood-brain barrier penetration .
  • Crystallography : Apply SHELX software for structure refinement to resolve torsional angles and hydrogen-bonding networks .
  • Advanced Models : Prioritize 6-Hz testing for compounds with MES efficacy to identify novel mechanisms .

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